Product packaging for 1,3-Butanediol,4-bromo-, (3S)-(Cat. No.:CAS No. 191354-42-4)

1,3-Butanediol,4-bromo-, (3S)-

Cat. No.: B065403
CAS No.: 191354-42-4
M. Wt: 169.02 g/mol
InChI Key: QCNUSBDGDRMPKD-BYPYZUCNSA-N
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Description

1,3-Butanediol,4-bromo-, (3S)- is a useful research compound. Its molecular formula is C4H9BrO2 and its molecular weight is 169.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Butanediol,4-bromo-, (3S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butanediol,4-bromo-, (3S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9BrO2 B065403 1,3-Butanediol,4-bromo-, (3S)- CAS No. 191354-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-bromobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUSBDGDRMPKD-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Chiral Halogenated Diols in Asymmetric Synthesis

Role of Chiral Building Blocks in Enantioselective Synthetic Strategies

Enantioselective synthesis, also known as asymmetric synthesis, is a critical area of modern chemistry focused on the preferential formation of one enantiomer or diastereomer over others. wikipedia.org This is particularly significant in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities. enamine.netresearchgate.net Chiral building blocks, which are enantiomerically pure compounds, serve as fundamental starting materials in many enantioselective synthetic strategies. enamine.netsigmaaldrich.com The use of these synthons allows for the incorporation of a predefined stereocenter into a target molecule, guiding the stereochemical outcome of subsequent reactions.

Several approaches to enantioselective synthesis utilize chiral building blocks. Chiral pool synthesis, one of the oldest methods, involves the use of readily available and inexpensive chiral compounds, such as sugars or amino acids, as starting materials. wikipedia.org These are then chemically transformed into the desired target molecule. Another strategy involves the use of chiral auxiliaries, which are organic compounds that temporarily attach to a non-chiral starting material to direct a diastereoselective reaction before being removed. wikipedia.org Furthermore, biocatalysis and enantioselective organocatalysis often produce chiral molecules that can be used as building blocks in more complex syntheses. enamine.netacs.org The development and availability of a diverse array of chiral building blocks are therefore essential for advancing the synthesis of complex, stereochemically defined molecules. enamine.netsigmaaldrich.com

Strategic Importance of (3S)-4-Bromo-1,3-butanediol as a Versatile Chiral Synthon

(3S)-4-Bromo-1,3-butanediol is a halogenated diol that holds significant strategic importance as a versatile chiral building block in asymmetric synthesis. Its structure incorporates multiple functionalities: a primary alcohol, a secondary alcohol with a defined (S)-stereochemistry, and a bromine atom. This combination of reactive sites allows for a wide range of chemical transformations, making it a valuable synthon for the construction of complex chiral molecules.

The bromine atom, for instance, can be readily displaced by nucleophiles in substitution reactions, a common strategy for introducing new functional groups. sci-hub.se The hydroxyl groups can be protected, oxidized, or further functionalized. The defined stereochemistry at the C-3 position is crucial for controlling the stereochemical outcome of reactions, enabling the synthesis of specific enantiomers of target compounds.

The utility of similar chiral halohydrins and diols is well-documented in the synthesis of various biologically active compounds. For example, optically active 2,3-butanediol (B46004) isomers are used as building blocks for other chiral compounds. researchgate.net Similarly, (R)-1,3-butanediol is a key intermediate in the synthesis of beta-lactam antibiotics. researchgate.net The structural features of (3S)-4-Bromo-1,3-butanediol make it a promising precursor for the synthesis of a variety of chiral molecules, including pharmaceuticals and other fine chemicals.

Below is a table summarizing the key properties of (3S)-4-Bromo-1,3-butanediol and related compounds, highlighting their role as chiral building blocks.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features and Applications
(3S)-4-Bromo-1,3-butanediol 191354-42-4C4H9BrO2169.02Versatile chiral synthon with bromo and diol functionalities. nih.gov
Butane-1,3-diol 107-88-0C4H10O290.12Used as a solvent, humectant, and precursor in polymer synthesis. chembk.com
(S)-4-Chloro-1,3-butanediol 139013-68-6C4H9ClO2124.57Chiral intermediate for pharmaceuticals and specialty chemicals.
1,4-Dibromo-2,3-butanediol 299-70-7C4H8Br2O2247.91Used in organic synthesis. lookchem.com

Synthetic Methodologies for 3s 4 Bromo 1,3 Butanediol

Enantioselective Synthetic Routes

The primary challenge in synthesizing (3S)-4-Bromo-1,3-butanediol lies in the enantioselective creation of the hydroxyl group at the C-3 position with the desired (S) configuration. Several powerful strategies in asymmetric synthesis have been adapted to achieve this, including catalytic reductions, biocatalytic transformations, and the use of chiral auxiliaries and organocatalysts.

Asymmetric Catalytic Reductions

Asymmetric catalytic reduction of prochiral ketones is a cornerstone of modern organic synthesis. For the preparation of (3S)-4-Bromo-1,3-butanediol, this approach would typically involve the enantioselective reduction of a suitable precursor, such as 4-bromo-3-oxobutanol or a protected derivative. While specific examples for the bromo-variant are not extensively detailed in readily available literature, the principles can be inferred from the successful asymmetric reduction of the analogous chloro-compound, ethyl 4-chloro-3-oxobutanoate. nih.govarkat-usa.org

These reductions often employ chiral transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, in combination with chiral ligands. The choice of catalyst and ligand is crucial for achieving high enantioselectivity. For instance, chirally modified borohydrides have demonstrated high enantioselectivities (ca. 90% e.e.) in the reduction of various ketones, including halogenated ketones. The general approach involves the coordination of the catalyst to the ketone, creating a chiral environment that directs the hydride transfer preferentially to one face of the carbonyl group, leading to the desired enantiomer.

Table 1: Key Features of Asymmetric Catalytic Reductions

Catalyst TypeChiral ComponentTypical ReductantKey Advantage
Transition Metal Complexes (Ru, Rh, Ir)Chiral Phosphine LigandsH₂ or Formic AcidHigh turnover numbers and enantioselectivity
Chiral BorohydridesChiral Amino AlcoholsBoraneStoichiometric but often high e.e.

Biocatalytic Transformations for Stereocontrol

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. Enzymes, particularly reductases and dehydrogenases, can exhibit exquisite enantio- and regioselectivity under mild reaction conditions. The synthesis of chiral 1,3-butanediols has been a notable area of success for biocatalysis. researchgate.netnih.govresearchgate.net

A common strategy involves the kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral ketone. For instance, the synthesis of (R)-1,3-butanediol has been achieved with high enantiomeric excess through the enantioselective oxidation of racemic 1,3-butanediol (B41344) using whole recombinant Escherichia coli cells expressing an (S)-specific secondary alcohol dehydrogenase. nih.gov This demonstrates the principle of selectively removing the undesired enantiomer.

More directly applicable to the synthesis of (3S)-4-Bromo-1,3-butanediol is the asymmetric reduction of a brominated precursor. Research on the enzymatic production of (S)-4-bromo-3-hydroxybutyrate from methyl 4-bromo-3-oxobutyrate has shown high optical purity and productivity using enzymes like β-keto ester reductase (KER) from Penicillium citrinum and alcohol dehydrogenase from Leifsonia sp.. nih.gov These enzymes, often expressed in recombinant hosts like E. coli, can be highly selective for the (S)-enantiomer. The enzymatic reduction of the ketone functionality in a molecule like 4-bromo-3-oxobutanol would directly yield the desired (3S)-4-Bromo-1,3-butanediol.

Table 2: Examples of Biocatalysts in Related Syntheses

EnzymeSource OrganismSubstrateProductEnantiomeric Excess (e.e.)
Secondary Alcohol Dehydrogenase (CpSADH)Candida parapsilosisRacemic 1,3-butanediol(R)-1,3-butanediol95%
β-Keto Ester Reductase (KER)Penicillium citrinumMethyl 4-bromo-3-oxobutyrateMethyl (S)-4-bromo-3-hydroxybutyrateHigh
Aldehyde ReductaseSporobolomyces salmonicolorEthyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate86%

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in the synthesis of complex molecules.

For the synthesis of (3S)-4-Bromo-1,3-butanediol, a chiral auxiliary could be attached to a precursor molecule to influence the stereochemical outcome of a reduction or an alkylation step. For example, an achiral β-keto acid could be coupled to a chiral auxiliary, and the subsequent reduction of the ketone would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Cleavage of the auxiliary would then furnish the enantiomerically enriched β-hydroxy acid, which could be further transformed into the target diol. While specific applications of this method for (3S)-4-Bromo-1,3-butanediol are not prominently reported, the general principle is well-established for the synthesis of chiral diols and other functionalized molecules.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Chiral amines, amino acids, and their derivatives have been successfully employed in a variety of asymmetric transformations, including the synthesis of chiral halohydrins.

An organocatalytic approach to (3S)-4-Bromo-1,3-butanediol could involve the asymmetric α-bromination of an aldehyde, followed by a reduction step. For instance, a binaphthyl-based secondary amine has been shown to catalyze the direct asymmetric bromination of aldehydes, leading to α-bromoaldehydes with high enantioselectivity. These intermediates can then be reacted with a suitable nucleophile, such as a Grignard reagent, in a one-pot synthesis to produce chiral bromohydrins. Another potential route is the organocatalytic asymmetric bromohydroxylation of an appropriate alkene. researchgate.net

Diastereoselective Synthetic Pathways

In cases where a precursor molecule already contains a stereocenter, the focus shifts from enantioselectivity to diastereoselectivity. The goal is to control the formation of a new stereocenter in relation to the existing one. For the synthesis of (3S)-4-Bromo-1,3-butanediol, a diastereoselective approach could involve the reduction of a chiral β-hydroxy ketone.

The stereoselective reduction of β-hydroxy ketones to afford syn-1,3-diols is a well-studied transformation. researchgate.net This can be achieved through chelation-controlled reductions, where a reagent coordinates to both the ketone and the existing hydroxyl group, leading to a rigid cyclic intermediate that directs the hydride attack from a specific face. While not specific to the bromo- C4 backbone, these methods provide a general strategy for establishing the desired 1,3-diol stereochemistry. A one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols has also been reported for the synthesis of chiral syn-1,3-diol derivatives. nih.gov

Protecting Group Strategies and Regioselectivity in Synthesis

In a molecule with multiple reactive sites like (3S)-4-Bromo-1,3-butanediol, which contains two hydroxyl groups of different reactivity (primary and secondary) and a reactive carbon-bromine bond, protecting group strategies are essential for achieving regioselectivity in subsequent transformations. researchgate.net Protecting groups are temporarily introduced to mask a reactive functional group, allowing another part of the molecule to be modified selectively. researchgate.netchem-station.com

For a 1,3-diol system, cyclic acetals are common protecting groups. For example, reaction with benzaldehyde in the presence of an acid catalyst can selectively protect the 1,3-diol moiety as a six-membered benzylidene acetal. youtube.comstackexchange.com This is often preferred over acetone for 1,3-diols as it avoids unfavorable steric interactions that would arise from an axial methyl group in the corresponding acetonide. stackexchange.com The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps. For instance, silyl (B83357) ethers can be used to protect hydroxyl groups and are generally stable under a variety of conditions but can be selectively removed with fluoride reagents.

The regioselective protection of one hydroxyl group over the other is also a key consideration. The primary hydroxyl group is generally more sterically accessible and can often be selectively protected over the secondary hydroxyl group using bulky protecting group reagents under carefully controlled conditions. This allows for the selective functionalization of the secondary hydroxyl group.

Table 3: Common Protecting Groups for 1,3-Diols

Protecting GroupReagents for ProtectionConditions for Deprotection
Benzylidene AcetalBenzaldehyde, Acid CatalystCatalytic Hydrogenolysis, Acid Hydrolysis
Silyl Ethers (e.g., TBDMS, TIPS)Silyl Chloride, BaseFluoride Ion (e.g., TBAF)
AcetonideAcetone or 2,2-Dimethoxypropane, Acid CatalystAcid Hydrolysis

Process Optimization and Scalable Synthesis Considerations for (3S)-4-Bromo-1,3-butanediol

The transition from a laboratory-scale synthetic route to a commercially viable, large-scale process for producing (3S)-4-Bromo-1,3-butanediol necessitates a thorough examination of various factors to ensure efficiency, safety, cost-effectiveness, and consistent product quality. While detailed, publicly available research on the process optimization and scalable synthesis of this specific chiral bromohydrin is limited, general principles of chemical process development can be applied to hypothetical synthetic strategies.

Potential synthetic approaches to (3S)-4-Bromo-1,3-butanediol could involve the stereoselective reduction of a precursor such as 4-bromo-3-oxobutanoic acid or its ester, or the regioselective ring-opening of a suitable chiral epoxide. The optimization and scalability of such processes would hinge on several key considerations.

Key Considerations for Process Optimization and Scalability:

Starting Material Selection: The choice of starting material is paramount for a scalable process. Ideally, the raw materials should be readily available, inexpensive, and have a stable supply chain. For instance, if starting from a chiral precursor, its enantiomeric purity and the cost associated with its synthesis or procurement would be critical factors.

Reaction Conditions: Optimization of reaction parameters is crucial for maximizing yield and minimizing impurities. This includes a systematic study of:

Solvent: The ideal solvent should facilitate the reaction, be easily recoverable, have a low environmental impact, and be cost-effective.

Temperature and Pressure: Determining the optimal temperature and pressure can significantly impact reaction kinetics, selectivity, and energy consumption.

Reaction Time: Minimizing reaction time without compromising yield is essential for improving throughput in a large-scale setting.

Stoichiometry of Reagents: Precise control over the molar ratios of reactants is necessary to drive the reaction to completion and reduce the formation of byproducts.

Catalyst Selection and Efficiency: If the synthesis involves a catalyst, its selection is critical. An ideal catalyst would be highly active, selective, stable under reaction conditions, and easily separable from the product mixture for potential reuse. The catalyst's cost and potential for metal leaching into the final product are also significant considerations.

Process Safety and Environmental Impact: A thorough hazard evaluation of all chemicals and reaction steps is mandatory for safe scale-up. This includes understanding the thermal stability of intermediates and the potential for runaway reactions. Furthermore, minimizing waste generation and developing environmentally benign processes are increasingly important factors.

Analytical Monitoring: Implementing in-process analytical techniques is crucial for monitoring reaction progress, identifying the formation of impurities, and ensuring batch-to-batch consistency.

Hypothetical Process Optimization Data:

EntryCatalystSolventTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1Catalyst AMethanol25248592
2Catalyst AEthanol25248893
3Catalyst BMethanol25189298
4Catalyst BEthanol25189599
5Catalyst BEthanol40129699
6Catalyst BIsopropanol40129497

This is a hypothetical data table for illustrative purposes.

Scalable Synthesis Considerations:

Scaling up the synthesis of (3S)-4-Bromo-1,3-butanediol from the laboratory to an industrial setting introduces further challenges:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in a lab flask can pose significant heat transfer challenges in large reactors. Proper reactor design and cooling/heating systems are critical to maintain optimal temperature control.

Mass Transfer: In heterogeneous reactions (e.g., involving a solid catalyst), ensuring efficient mixing and mass transfer becomes more complex at a larger scale.

Equipment Selection: The choice of reactors, pumps, and purification equipment must be suitable for the specific chemistry and scale of operation, as well as being constructed from materials compatible with the reactants and products.

Process Automation and Control: Implementing automated control systems is essential for maintaining consistent reaction conditions, ensuring safety, and improving operational efficiency in a manufacturing environment.

Chemical Transformations and Reactivity Profiles of 3s 4 Bromo 1,3 Butanediol

Nucleophilic Displacement Reactions at the Bromine Center

The primary carbon-bromine bond in (3S)-4-bromo-1,3-butanediol is susceptible to nucleophilic attack, providing a pathway for the introduction of various functional groups. These reactions can proceed with either inversion or retention of the stereochemistry at the C3 position, depending on the reaction conditions and the nature of the nucleophile.

Nucleophilic substitution reactions at the primary carbon bearing the bromine atom typically proceed via an SN2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of the configuration at the stereocenter if it were chiral. However, in the case of (3S)-4-bromo-1,3-butanediol, the stereocenter is at the adjacent C3 position. While the reaction at the C4 position does not directly invert the C3 stereocenter, the stereochemistry of the starting material can influence the reaction's feasibility and outcome, particularly in cases of intramolecular reactions.

Direct substitution with external nucleophiles is a common transformation. A variety of nucleophiles, such as azides, cyanides, and thiolates, can be employed to displace the bromide, leading to a range of functionalized chiral diols. The stereochemical integrity of the C3 hydroxyl group is generally maintained during these transformations.

NucleophileReagent ExampleProduct Type
AzideSodium Azide (NaN₃)(3S)-4-Azido-1,3-butanediol
CyanideSodium Cyanide (NaCN)(3S)-4-Cyano-1,3-butanediol
ThiolateSodium thiomethoxide (NaSMe)(3S)-4-(Methylthio)-1,3-butanediol

This table presents hypothetical, yet chemically plausible, nucleophilic substitution reactions based on the general reactivity of alkyl bromides.

The presence of hydroxyl groups in proximity to the bromine atom allows for intramolecular nucleophilic substitution, leading to the formation of heterocyclic compounds. Treatment of (3S)-4-bromo-1,3-butanediol with a base can facilitate the deprotonation of one of the hydroxyl groups, which then acts as an internal nucleophile to displace the bromide.

Depending on which hydroxyl group participates in the cyclization, different ring sizes can be formed. Attack by the C3 hydroxyl group would lead to the formation of a highly strained three-membered oxirane ring, which is generally less favored. More commonly, the terminal C1 hydroxyl group can participate in an intramolecular SN2 reaction to form a five-membered tetrahydrofuran (B95107) ring. This cyclization is a powerful method for the stereoselective synthesis of substituted tetrahydrofurans. The reaction proceeds with the stereochemistry at C3 dictating the stereochemistry of the resulting cyclic ether.

For instance, under basic conditions, (3S)-4-bromo-1,3-butanediol can be converted to (S)-3-hydroxytetrahydrofuran. This transformation is a key step in the synthesis of various biologically active molecules.

ProductReaction ConditionsKey Features
(S)-3-HydroxytetrahydrofuranBase (e.g., NaH)Intramolecular Williamson ether synthesis; formation of a five-membered ring.
(R)-Oxiran-2-ylmethanolStronger base, selective activation of C3-OHLess common due to ring strain; would proceed with inversion at C4.

This table illustrates potential intramolecular cyclization pathways.

Reactions Involving Hydroxyl Functionalities

The two hydroxyl groups in (3S)-4-bromo-1,3-butanediol offer numerous possibilities for derivatization, allowing for the modulation of the compound's properties and the introduction of further functionality.

The primary and secondary hydroxyl groups can be readily converted into esters, ethers, and acetals through standard synthetic methodologies. Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base. Ether formation, such as benzylation or silylation, provides protecting groups for the hydroxyls, enabling selective reactions at other positions. The differential reactivity of the primary and secondary hydroxyl groups can often be exploited for selective protection.

The formation of acetals and ketals by reacting the diol with aldehydes or ketones, respectively, under acidic conditions, serves as a common strategy for protecting the 1,3-diol moiety.

DerivativeReagent ExampleFunctional Group Formed
DiacetateAcetic anhydride, pyridineEster
DibenzoateBenzoyl chloride, pyridineEster
Bis-silyl ethertert-Butyldimethylsilyl chloride, imidazoleSilyl (B83357) Ether
Acetonide2,2-Dimethoxypropane, p-TsOHAcetal

This table provides examples of common derivatizations of the hydroxyl groups.

The primary and secondary hydroxyl groups can be selectively oxidized depending on the choice of oxidizing agent. The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using reagents like PCC or TEMPO, respectively, while leaving the secondary alcohol untouched. Conversely, stronger oxidizing agents like chromic acid will oxidize both hydroxyl groups.

Oxidation of the secondary hydroxyl group to a ketone would yield a β-bromoketone, a versatile intermediate for further transformations. For example, subsequent intramolecular reactions or reactions with external nucleophiles can be explored.

While the molecule already contains hydroxyl groups, selective reduction is less common unless other reducible functional groups are introduced. However, the bromine atom can be reduced to a hydrogen atom using reducing agents like tributyltin hydride, affording (S)-1,3-butanediol.

ReactionReagentProduct
Selective oxidation of primary -OHPCC, CH₂Cl₂(3S)-4-Bromo-3-hydroxybutanal
Selective oxidation of primary -OHTEMPO, NaOCl(3S)-4-Bromo-3-hydroxybutanoic acid
Oxidation of secondary -OHDess-Martin periodinane(S)-4-Bromo-1-hydroxybutan-3-one
Reduction of C-Br bondBu₃SnH, AIBN(S)-1,3-Butanediol

This table outlines potential regioselective oxidation and reduction reactions.

Multi-Component Reactions Incorporating (3S)-4-Bromo-1,3-butanediol

A thorough review of scientific literature and chemical databases did not yield any specific examples of multi-component reactions (MCRs) that explicitly utilize (3S)-4-bromo-1,3-butanediol as a primary reactant. While the structural motifs present in this compound—a chiral diol and a bromo-functional group—are valuable in organic synthesis and have been employed in various transformations, their combined use within a multi-component reaction framework involving three or more distinct starting materials in a one-pot synthesis has not been documented.

The potential for (3S)-4-bromo-1,3-butanediol to participate in such reactions can be hypothesized based on the known reactivity of its functional groups. For instance, the diol functionality could engage in reactions with carbonyl compounds and other electrophiles, while the bromide offers a leaving group for nucleophilic substitution or participation in transition-metal-catalyzed cross-coupling reactions. A hypothetical multi-component reaction could involve the in-situ formation of an epoxide from the bromohydrin moiety, followed by a nucleophilic attack from another component, and a subsequent reaction at the remaining hydroxyl group. However, without experimental evidence from the literature, any detailed discussion would be purely speculative.

Further research is required to explore the utility of (3S)-4-bromo-1,3-butanediol as a chiral building block in the development of novel multi-component reactions for the stereoselective synthesis of complex molecules.

Strategic Utilization As a Chiral Synthon in Complex Molecule Synthesis

Application in Total Synthesis of Natural Products

The inherent chirality and functionality of (3S)-4-bromo-1,3-butanediol make it an attractive starting material for the total synthesis of natural products, where precise control of stereochemistry is paramount.

Key Intermediates and Stereochemical Contribution

While direct applications in total synthesis are not extensively documented in publicly available literature, the strategic value of (3S)-4-bromo-1,3-butanediol lies in its potential to be converted into key chiral intermediates. One of the most significant of these is (S)-1,3-butanediol, a crucial component in the synthesis of various biologically active molecules. The stereocenter at the C3 position of (3S)-4-bromo-1,3-butanediol serves as the primary source of chirality, which is meticulously transferred and preserved through subsequent synthetic transformations.

For instance, the bromo group can be stereospecifically displaced or reduced to afford a range of functionalized C4 chiral building blocks. These intermediates, possessing a defined stereochemistry, are then incorporated into the carbon skeleton of the target natural product, ensuring the correct spatial arrangement of substituents.

Synthesis of Biologically Active Compounds

The utility of chiral 1,3-diols, derivable from precursors like (3S)-4-bromo-1,3-butanediol, is prominently demonstrated in the synthesis of various bioactive natural products. For example, chirally active compounds are highly sought after by the chemical and pharmaceutical industries. The R-form of 1,3-butanediol (B41344) is utilized in the production of fragrances, pheromones, and insecticides. nih.gov

Development of Pharmaceutical Intermediates

The most significant and well-documented application of chiral butanediol derivatives, and by extension (3S)-4-bromo-1,3-butanediol, is in the synthesis of pharmaceutical intermediates, particularly for β-lactam antibiotics.

The R-form of 1,3-butanediol is a key starting material for producing azetidinone derivatives, which are crucial intermediates in the synthesis of penem and carbapenem antibiotics. nih.gov These antibiotics are a major area of development due to the increasing prevalence of bacterial resistance to older β-lactam antibiotics. nih.gov The cost-effective production of these precursor molecules is therefore a critical field of study. nih.gov

The synthesis of these vital pharmaceutical agents relies on the availability of chiral intermediates to construct the complex stereochemistry of the final drug molecule. nih.govbuchler-gmbh.com

Pharmaceutical Intermediate Target Drug Class Role of Chiral Butanediol Derivative
Azetidinone derivativesPenem and Carbapenem AntibioticsServes as a key chiral building block for the β-lactam core. nih.gov

Integration in Agrochemical Precursor Synthesis

The demand for enantiomerically pure or enriched agrochemicals is on the rise, driven by the need for greater efficacy, reduced environmental impact, and improved toxicological profiles. nih.govresearchgate.nettaylorfrancis.comnih.govresearchgate.net Chiral molecules often exhibit significantly different biological activities, with one enantiomer being highly active while the other may be inactive or even detrimental. nih.govnih.gov

Role in the Design and Synthesis of Chiral Ligands and Catalysts

Asymmetric catalysis has become an indispensable tool in modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. nih.gov The effectiveness of an asymmetric catalyst is heavily reliant on the structure of its chiral ligand.

Although direct synthesis of chiral ligands from (3S)-4-bromo-1,3-butanediol is not prominently reported, its diol functionality presents a viable scaffold for the construction of such ligands. Chiral diols are known precursors to various classes of chiral ligands, including phosphines, which are widely used in transition-metal-catalyzed asymmetric reactions. The C2 symmetry or asymmetry provided by the chiral diol backbone can create a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

Contributions to Chiral Polymer and Advanced Material Development

The incorporation of chiral units into polymer backbones can impart unique properties to the resulting materials, such as chiroptical activity and the ability to form helical structures. These chiral polymers have potential applications in areas such as chiral separations, sensors, and advanced optical materials.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a premier technique for elucidating the constitution and configuration of organic molecules. For a chiral center, as present in (3S)-4-bromo-1,3-butanediol, specific NMR methods are employed to confirm the spatial arrangement of atoms.

Advanced 1D and 2D NMR Techniques (e.g., NOESY, ROESY)

Two-dimensional NMR experiments are critical for establishing the relative stereochemistry of chiral centers by measuring through-space correlations between protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that detect protons that are close to each other in space (typically within 5 Å), irrespective of through-bond connectivity.

For (3S)-4-bromo-1,3-butanediol, these techniques can be used to confirm the relative orientation of the substituents around the C3 stereocenter. By observing correlations between the proton at C3 (H3) and the protons on the adjacent methylene (B1212753) groups (H1, H2, and H4), the preferred conformation and the spatial relationship of the hydroxyl and bromomethyl groups can be inferred. For instance, a NOESY or ROESY spectrum would be expected to show correlations between H3 and specific protons on C2 and C4, which helps in building a 3D model of the molecule's solution-state conformation.

The table below illustrates hypothetical through-space correlations that would be anticipated in a ROESY spectrum for (3S)-4-bromo-1,3-butanediol, aiding in the confirmation of its stereochemical integrity.

Interactive Table 1: Predicted ROESY Correlations for (3S)-4-bromo-1,3-butanediol

Proton 1 Proton 2 Expected Correlation Rationale
H3 (methine) H1 (methylene) Weak/None Spatially distant
H3 (methine) H2 (methylene) Medium Proximity in common conformers
H3 (methine) H4 (methylene) Medium-Strong Proximity in common conformers

Application of Chiral Solvating Agents and Derivatizing Agents

To determine enantiomeric purity or assign absolute configuration using NMR, chiral auxiliaries are employed to induce a diastereomeric environment, making the NMR signals of enantiomers distinguishable. researchgate.netnih.gov

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the analyte to form covalent diastereomers. For a diol like (3S)-4-bromo-1,3-butanediol, a common CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.comnih.gov Reaction of the hydroxyl groups with both (R)-MTPA and (S)-MTPA would yield two different diastereomeric esters. The analysis of the chemical shift differences (Δδ) in the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the C3 stereocenter. stackexchange.com For a racemic mixture of 4-bromo-1,3-butanediol, derivatization would result in two sets of peaks for each proton, allowing for the quantification of enantiomeric excess (e.e.).

Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of an analyte. researchgate.netfrontiersin.org This interaction is sufficient to cause separate NMR signals for each enantiomer in a racemic mixture. The magnitude of the chemical shift separation depends on the strength of the interaction between the CSA and the analyte. dntb.gov.ua This method is advantageous as it is non-destructive and does not require chemical modification of the analyte.

The following table presents hypothetical ¹H NMR data for a racemic mixture of 4-bromo-1,3-butanediol after derivatization with (R)-MTPA chloride, illustrating the expected chemical shift non-equivalence.

Interactive Table 2: Illustrative ¹H NMR Data for (R)-MTPA Esters of Racemic 4-bromo-1,3-butanediol

Proton δ for (3S)-Diastereomer (ppm) δ for (3R)-Diastereomer (ppm) Chemical Shift Difference (Δδ in ppm)
H1 3.85 3.88 0.03
H2 1.95 1.92 -0.03
H3 4.50 4.55 0.05

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For (3S)-4-bromo-1,3-butanediol (C₄H₉BrO₂), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.

The presence of bromine is readily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). wpmucdn.com This results in a distinctive M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity. youtube.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. chemguide.co.uk Key fragmentation pathways for (3S)-4-bromo-1,3-butanediol would include the loss of small neutral molecules like water (H₂O) from the diol structure, and cleavage of the carbon-bromine bond. wpmucdn.commiamioh.edu

Interactive Table 3: Predicted HRMS Data and Fragmentation for C₄H₉BrO₂

Ion/Fragment Formula Calculated m/z (for ⁷⁹Br) Calculated m/z (for ⁸¹Br) Description
[C₄H₉BrO₂]⁺ 167.9786 169.9765 Molecular Ion (M⁺)
[C₄H₇BrO]⁺ 150.9680 152.9660 Loss of H₂O
[C₄H₉O₂]⁺ 89.0597 89.0597 Loss of Br radical

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. gcms.czcsfarmacie.czphenomenex.com

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus, separation. chiralpedia.com For polar analytes like diols, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or cyclodextrin-based CSPs are often effective. researchgate.netspringernature.commdpi.com

The enantiomeric purity of a sample of (3S)-4-bromo-1,3-butanediol can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. The method would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and injecting it onto a chiral column.

Interactive Table 4: Representative Chiral HPLC Separation Data for 4-bromo-1,3-butanediol

Enantiomer Retention Time (min) Peak Area (%) Resolution (Rs)
(3R)-4-bromo-1,3-butanediol 10.2 < 0.1 (in a pure sample) \multirow{2}{*}{> 1.5}

Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz Since diols have low volatility due to their hydroxyl groups, derivatization is typically required prior to analysis. researchgate.net The hydroxyl groups of (3S)-4-bromo-1,3-butanediol can be converted to less polar functional groups, such as esters (e.g., by reacting with acetic anhydride) or silyl (B83357) ethers (e.g., using BSTFA). mdpi.com

The resulting volatile diastereomers can then be separated on a GC column containing a chiral stationary phase, often based on derivatized cyclodextrins. acs.org This method is highly sensitive and can provide excellent resolution of enantiomers.

Interactive Table 5: Hypothetical Chiral GC Data for Derivatized 4-bromo-1,3-butanediol

Derivatized Enantiomer Retention Time (min) Peak Area (%)
Di-acetylated-(3R)-enantiomer 15.4 < 0.1 (in a pure sample)

X-ray Crystallography of Derivatives for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgresearchgate.net The technique relies on the diffraction of X-rays by a crystalline lattice, which provides a precise three-dimensional map of electron density, and thus the exact spatial location of each atom.

The determination of the absolute stereochemistry is made possible by the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netresearchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable intensity differences between reflections that are related by inversion symmetry (Bijvoet pairs). researchgate.net The analysis of these differences allows for the unambiguous assignment of the absolute structure.

The presence of the bromine atom in (3S)-4-bromo-1,3-butanediol is particularly advantageous for this method. As a "heavy" atom relative to carbon, oxygen, and hydrogen, bromine produces a significant anomalous scattering signal, making the determination of the absolute configuration more reliable and straightforward. researchgate.net

A primary challenge for small, flexible, and hydrophilic molecules like 1,3-diols is the difficulty in obtaining high-quality single crystals suitable for diffraction experiments. researchgate.net To overcome this, a common and effective strategy is the chemical modification of the molecule to form a more rigid and crystalline derivative. The primary and secondary hydroxyl groups of (3S)-4-bromo-1,3-butanediol serve as ideal handles for derivatization. Esterification with aromatic carboxylic acids, such as p-bromobenzoic acid or p-nitrobenzoic acid, can introduce bulky, planar groups that facilitate molecular packing and the formation of well-ordered crystals.

Once a suitable crystal of a derivative is obtained, X-ray diffraction analysis is performed. The resulting data allows for the refinement of the crystal structure and the calculation of the Flack parameter. A Flack parameter value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct with high confidence.

ParameterRepresentative ValueDescription
Derivative (3S)-4-bromo-1-(4-nitrobenzoyl)oxybutan-3-olEsterification of the primary alcohol enhances crystallinity.
Crystal System OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group P2₁2₁2₁A common non-centrosymmetric space group for chiral molecules.
Wavelength 0.71073 Å (Mo Kα)Standard X-ray source wavelength.
Flack Parameter, x 0.02(3)A value near 0 confirms the assigned absolute configuration.
Conclusion The absolute configuration was unambiguously determined as (3S).The analysis of Bijvoet pairs confirms the stereochemistry.
Table 1. Illustrative X-ray Crystallographic Data for a Derivative of (3S)-4-bromo-1,3-butanediol. This data is representative of a typical outcome and is for illustrative purposes.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Chiroptical methods, which measure the interaction of chiral molecules with polarized light, are fundamental tools for assessing stereochemistry.

Optical Rotation

Optical rotation is the phenomenon where a chiral compound in solution causes the rotation of the plane of plane-polarized light. youtube.com A polarimeter is used to measure the angle of this rotation. The specific rotation ([α]) is a standardized physical constant for a given chiral molecule and is calculated from the observed rotation (α) using the following formula: youtube.com

[α]λT = α / (l × c)

Where:

T is the temperature (in °C).

λ is the wavelength of light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL.

The sign of the specific rotation indicates the direction of rotation: (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise). While the sign of rotation is a characteristic property, it does not have a simple correlation to the (S) or (R) designation of the stereocenter. However, once the absolute configuration of a compound is established (e.g., by X-ray crystallography), its specific rotation can be used as a reliable and routine benchmark for confirming the identity and enantiomeric purity of subsequent batches.

ParameterRepresentative Value
Compound (3S)-4-bromo-1,3-butanediol
Specific Rotation [α]D20 +15.8°
Concentration (c) 1.0 g/100 mL
Solvent Chloroform
Wavelength (λ) 589 nm (Sodium D-line)
Temperature (T) 20 °C
Table 2. Hypothetical Optical Rotation Data for (3S)-4-bromo-1,3-butanediol. This data is a realistic, illustrative example.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org A non-racemic chiral sample will absorb one of these polarized forms of light more than the other, resulting in a CD spectrum. The spectrum is typically a plot of the difference in absorbance (ΔA) or molar ellipticity [θ] versus wavelength.

The peaks in a CD spectrum, which can be positive or negative, are known as Cotton effects. The sign and magnitude of these effects are highly sensitive to the three-dimensional structure of the molecule, particularly the spatial arrangement of atoms and groups around the stereocenter.

Simple aliphatic alcohols and alkyl bromides are weak chromophores that absorb in the far-UV region, often resulting in weak and less informative CD spectra. To enhance the signal and facilitate analysis, (3S)-4-bromo-1,3-butanediol can be derivatized with a chromophoric group, such as a benzoate (B1203000) or naphthoate group. This allows for measurements in the more accessible near-UV range and can provide a much stronger and more easily interpretable CD spectrum. purechemistry.org The absolute configuration can often be determined by comparing the experimental spectrum to established empirical rules or to spectra predicted by quantum mechanical calculations.

DerivativeWavelength (λ) [nm]Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Type of Cotton Effect
(3S)-4-bromo-3-hydroxybutyl benzoate235+25,000Positive
218-15,000Negative
Table 3. Representative Circular Dichroism Data for a Derivative of (3S)-4-bromo-1,3-butanediol. This data is illustrative of typical spectral features.

Mechanistic Investigations and Computational Analyses of 3s 4 Bromo 1,3 Butanediol and Its Reactions

Reaction Mechanism Elucidation for Key Transformations

The primary and most significant transformation anticipated for (3S)-4-bromo-1,3-butanediol is a base-promoted intramolecular cyclization to form a chiral epoxide. This reaction is a classic example of an intramolecular Williamson ether synthesis. masterorganicchemistry.comlibretexts.org

The proposed mechanism proceeds via the following steps:

Deprotonation: In the presence of a suitable base (e.g., sodium hydride, NaH), the most acidic proton of the diol is removed to form an alkoxide intermediate. The secondary alcohol at the C3 position is deprotonated, as this is the hydroxyl group positioned for the subsequent cyclization.

Intramolecular Nucleophilic Attack: The resulting negatively charged oxygen atom acts as an intramolecular nucleophile. It attacks the adjacent carbon atom bearing the bromine atom (C4).

Displacement of Leaving Group: This nucleophilic attack occurs via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The attack happens from the side opposite to the carbon-bromine bond (backside attack), leading to the displacement of the bromide ion as the leaving group. masterorganicchemistry.com

This concerted SN2 step results in the formation of a three-membered cyclic ether, an epoxide. The stereochemistry of the starting material dictates the stereochemistry of the product. The reaction of (3S)-4-bromo-1,3-butanediol is expected to yield (S)-3,4-epoxybutan-1-ol. The stereocenter at C3 is not inverted during the reaction, but it directs the stereochemical outcome of the newly formed epoxide ring.

Transition State Analysis and Reaction Energetics

The key to the intramolecular SN2 cyclization is the formation of a five-membered ring-like transition state. Computational chemistry provides powerful tools to analyze the structure and energetics of this transient species.

Transition State Geometry: The transition state for the cyclization of the (3S)-4-bromo-1,3-butanediol alkoxide would feature a partially formed C-O bond and a partially broken C-Br bond. The geometry would show the attacking oxygen, the C4 carbon, and the departing bromine atom arranged in a nearly linear fashion (approximately 180°), which is characteristic of an SN2 transition state. The atoms O-C3-C4-C(H2) would form a puckered five-membered ring structure.

Reaction Energetics: The rate of the reaction is determined by the activation energy (ΔG‡), which is the Gibbs free energy difference between the alkoxide reactant and the transition state. This energy barrier can be calculated using quantum mechanical methods. While specific data for (3S)-4-bromo-1,3-butanediol is not available, studies on similar halohydrin cyclizations can provide representative values. The reaction is generally facile and exothermic, driven by the formation of a stable sodium bromide salt and the ether linkage, despite the introduction of ring strain in the epoxide product. masterorganicchemistry.com

Reaction StepSpeciesIllustrative ΔH (kcal/mol)Illustrative ΔG‡ (kcal/mol)
Deprotonation (3S)-4-bromo-1,3-butanediol → Alkoxide--
Cyclization Alkoxide → Transition State-15 - 25
Overall Reaction Alkoxide → (S)-3,4-epoxybutan-1-ol + Br⁻-20 to -30-

Note: This table presents illustrative energy values typical for intramolecular SN2 reactions of halohydrins to form epoxides, based on analogous systems. Actual values for the title compound would require specific computational studies.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com A DFT study of (3S)-4-bromo-1,3-butanediol would provide deep insights into its chemical behavior.

Geometric and Electronic Structure: DFT calculations would begin with the optimization of the ground-state geometry of the various conformers of the molecule. Analysis of the resulting electronic structure would reveal the charge distribution, showing the polarization of the C-Br and O-H bonds.

Reactivity Analysis with Frontier Molecular Orbitals (FMO): The reactivity can be rationalized using Frontier Molecular Orbital theory. For the intramolecular SN2 cyclization, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the alkoxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic center.

HOMO: In the alkoxide intermediate, the HOMO would be predominantly localized on the negatively charged oxygen atom, representing its lone pair electrons available for donation.

LUMO: The LUMO of the molecule is the antibonding sigma orbital (σ*) associated with the C-Br bond. A smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile generally corresponds to a more facile reaction. DFT calculations can precisely determine the energies of these orbitals.

Molecular SpeciesOrbitalIllustrative Energy (eV)Description
Alkoxide IntermediateHOMO-2.5Localized on the nucleophilic oxygen atom
Alkoxide IntermediateLUMO (C-Br σ*)+1.5Localized on the C-Br bond, acceptor orbital
Energy Gap HOMO-LUMO 4.0 Determines the kinetic feasibility of the reaction

Note: The energy values in this table are hypothetical and serve to illustrate the application of FMO analysis. They are representative of values seen in similar systems.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum mechanics is ideal for studying reaction mechanisms, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent, over time. nih.govnih.gov

Solvation and Hydrogen Bonding: An MD simulation of (3S)-4-bromo-1,3-butanediol in an aqueous solution would reveal how water molecules organize around the solute. mdpi.com Strong hydrogen bonds would form between the solvent and the two hydroxyl groups of the diol. The simulation could quantify key properties of these interactions, such as:

Radial Distribution Functions (RDFs): To determine the average distance and coordination number of water molecules around the hydroxyl groups.

Hydrogen Bond Lifetimes: To understand the stability and dynamics of both solute-solvent and potential intramolecular hydrogen bonds.

Solvent Effects on Conformation and Reactivity: The solvent can significantly influence the conformational landscape of the diol. nih.govresearchgate.net In a polar protic solvent like water, strong solute-solvent hydrogen bonds may compete with and disrupt the intramolecular hydrogen bonds that stabilize certain conformers in the gas phase. This shift in conformational equilibrium could affect the population of the reactive conformer required for cyclization. MD simulations can map these conformational changes and provide insight into how the solvent environment modulates the molecule's structure and, consequently, its reactivity.

ParameterSolute GroupIllustrative Value in WaterSignificance
Avg. H-Bonds (Solute-Solvent) C1-OH2.8Quantifies interaction with solvent
Avg. H-Bonds (Solute-Solvent) C3-OH2.5Highlights solvation of hydroxyl groups
H-Bond Lifetime (ps) O-H···OH₂1-5Indicates the stability of solvent interactions
Intramolecular H-Bond Occupancy C1-OH···O(H)-C3< 5%Shows disruption of internal H-bonds by solvent

Note: The data in this table are representative values for small alcohols in aqueous solution, intended to illustrate the type of information obtainable from an MD simulation.

Future Research Directions and Emerging Applications

Exploration of Novel Biocatalytic Pathways for Sustainable Synthesis

The pursuit of greener and more sustainable chemical manufacturing has spurred interest in biocatalysis. For the synthesis of chiral compounds like (3S)-4-bromo-1,3-butanediol, enzymes offer high selectivity under mild reaction conditions, reducing the need for hazardous reagents and protecting groups. While specific biocatalytic routes to (3S)-4-bromo-1,3-butanediol are still under development, research on related chiral diols provides a promising blueprint for future exploration.

One potential avenue is the enzymatic deracemization of racemic 1,3-butanediol (B41344), followed by a selective bromination step. For instance, a stereoinverting cascade deracemization has been successfully employed for the synthesis of (R)-1,3-butanediol. researchgate.net This process utilizes two distinct microorganisms: one for the enantioselective oxidation of the (S)-enantiomer and another for the asymmetric reduction of the resulting ketone to the (R)-enantiomer. researchgate.net A similar strategy could be envisioned for the (S)-enantiomer, which could then be selectively brominated.

Furthermore, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) is a key step in producing chiral 1,3-butanediol. researchgate.netresearchgate.net Genetically engineered microorganisms expressing alcohol dehydrogenases with high stereoselectivity could be developed to directly synthesize (S)-1,3-butanediol, a precursor to the target compound. The subsequent selective bromination of the primary alcohol, potentially also enzyme-catalyzed, would complete a sustainable synthesis. The exploration of novel biocatalysts, including those from extremophiles or engineered through directed evolution, will be crucial in developing a commercially viable and environmentally friendly production process for (3S)-4-bromo-1,3-butanediol.

Table 1: Potential Biocatalytic Approaches for (3S)-4-bromo-1,3-butanediol Synthesis

ApproachKey Biocatalytic StepPotential Advantages
DeracemizationEnantioselective oxidation-reduction cascadeHigh enantiomeric purity, utilization of racemic starting materials.
Asymmetric ReductionStereoselective reduction of a prochiral ketoneDirect synthesis of the chiral diol precursor.
Selective BrominationEnzymatic bromination of a diolRegio- and stereoselectivity, milder reaction conditions.

Development of Continuous Flow Methodologies for Efficient Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering enhanced safety, improved process control, and scalability. bohrium.comnih.govresearchgate.net The development of continuous flow methodologies for the production of (3S)-4-bromo-1,3-butanediol is a logical next step to improve efficiency and safety.

The immobilization of biocatalysts in packed-bed reactors within a continuous flow system is another promising area. researchgate.net This approach allows for the reuse of expensive enzymes, leading to a more cost-effective and sustainable process. The continuous production of chiral 1,3-butanediol using immobilized biocatalysts has already been demonstrated, paving the way for similar applications in the synthesis of its brominated derivatives. researchgate.net

Discovery of Unprecedented Chemical Transformations

The unique bifunctional nature of (3S)-4-bromo-1,3-butanediol, with its stereocenter and two distinct reactive sites, makes it a valuable substrate for exploring novel chemical transformations. The primary bromide can serve as an electrophilic site for nucleophilic substitution, while the diol functionality can undergo a variety of reactions, including oxidation, esterification, and etherification.

One area of interest is the use of this compound in the synthesis of chiral heterocycles. Intramolecular cyclization, triggered by a base or a transition metal catalyst, could lead to the formation of chiral tetrahydrofurans, pyrrolidines, or other valuable heterocyclic scaffolds. The stereochemistry of the starting material would directly translate to the stereochemistry of the cyclic product, providing a straightforward entry into enantiomerically pure heterocycles.

Furthermore, the development of novel cascade reactions starting from (3S)-4-bromo-1,3-butanediol could lead to the rapid assembly of complex molecular architectures. For example, a sequence of nucleophilic substitution at the bromide, followed by an intramolecular reaction involving the diol, could provide access to a diverse range of chiral molecules in a single synthetic operation. The catalytic dehydration of 1,3-butanediol to unsaturated alcohols and 1,3-butadiene (B125203) has been studied, suggesting that the bromo-derivative could undergo similar transformations to yield functionalized dienes. researchgate.netresearchgate.net

Expanded Applications in Emerging Fields of Medicinal Chemistry and Advanced Materials

Chiral building blocks are of paramount importance in drug discovery, as the biological activity of a molecule is often dependent on its stereochemistry. nih.govmdpi.comresearchgate.net (3S)-4-bromo-1,3-butanediol serves as a valuable chiral synthon for the synthesis of complex and biologically active molecules. Its ability to introduce a defined stereocenter and provide a handle for further functionalization makes it an attractive starting material for the synthesis of novel drug candidates. The presence of the bromo- and hydroxyl groups allows for the facile introduction of this fragment into larger molecules through various coupling reactions.

In the field of advanced materials, the incorporation of chiral units into polymers can lead to materials with unique properties, such as chiroptical activity, liquid crystallinity, and asymmetric catalytic activity. (3S)-4-bromo-1,3-butanediol could be used as a chiral monomer in the synthesis of novel polyesters, polyethers, or polyurethanes. The resulting polymers would possess a defined stereochemistry along the polymer backbone, which could influence their macroscopic properties and lead to applications in areas such as chiral separations, sensors, and nonlinear optics.

Integration into Machine Learning-Assisted Synthesis Planning

Q & A

Q. What are the recommended synthetic strategies for preparing (3S)-4-bromo-1,3-butanediol with high enantiomeric purity?

Methodological Answer :

  • Bromination of 1,3-Butanediol Precursors : Use selective bromination agents (e.g., HBr or PBr₃) on a protected (3S)-1,3-butanediol derivative to minimize side reactions. For example, protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) groups to direct bromination to the 4-position .
  • Chiral Resolution : Employ enzymatic resolution or chiral column chromatography to isolate the (3S)-enantiomer from racemic mixtures. Reference studies on (R)- and (S)-1,3-butanediol separation via chiral HPLC .
  • Verification : Confirm stereochemistry using polarimetry and compare optical rotation values with literature data for (S)-configured diols .

Q. How can researchers validate the enantiomeric excess (ee) of (3S)-4-bromo-1,3-butanediol in synthetic batches?

Methodological Answer :

  • Chiral HPLC : Utilize columns with chiral stationary phases (e.g., Chiralpak AD-H or OD-H) and mobile phases like hexane/isopropanol. Compare retention times with racemic standards .
  • NMR with Chiral Solvating Agents : Add europium-based shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via split signals in ¹H-NMR spectra .
  • Mass Spectrometry Coupled with Derivatization : Derivatize with a chiral reagent (e.g., Mosher’s acid chloride) and analyze via LC-ESI-MS to quantify enantiomer ratios .

Advanced Research Questions

Q. How does the stereochemical configuration at the 3-position influence the metabolic fate of 4-bromo-1,3-butanediol in mammalian systems?

Methodological Answer :

  • In Vitro Liver Perfusion Studies : Compare the metabolism of (3S)-4-bromo-1,3-butanediol with its (3R)-counterpart using perfused rat liver models. Monitor conversion to ketone bodies (e.g., β-hydroxybutyrate) and halogenated metabolites via ¹³C-NMR or GC-MS .
  • Enzyme-Specific Assays : Test substrate specificity of alcohol dehydrogenases (ADHs) and ketone-forming enzymes using purified enzymes. For example, prior work on (R)- vs. (S)-1,3-butanediol showed ADH preferentially metabolizes the R-enantiomer to ketones .
  • Toxicokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models using isotopic labeling (e.g., ¹⁴C or ²H) to assess stereochemical impacts on bioavailability .

Q. What experimental approaches can resolve contradictions in reported environmental persistence of brominated diols compared to non-halogenated analogs?

Methodological Answer :

  • Comparative Biodegradation Studies : Use OECD 301B tests to measure aerobic degradation of (3S)-4-bromo-1,3-butanediol vs. 1,3-butanediol in activated sludge. Monitor via COD (chemical oxygen demand) or TOC (total organic carbon) analysis .
  • Structure-Activity Relationships (SAR) : Correlate halogen substitution with degradation rates using QSAR models. For example, bromine’s electronegativity may reduce hydrolysis rates compared to chlorine .
  • Advanced Analytical Tracking : Employ LC-HRMS to identify degradation intermediates (e.g., brominated carboxylic acids) and propose pathways .

Q. What strategies optimize the regioselective synthesis of 4-bromo derivatives without over-bromination or diol degradation?

Methodological Answer :

  • Controlled Reaction Conditions : Use low-temperature bromination (-10°C to 0°C) with PBr₃ in anhydrous ether to minimize diol oxidation. Quench excess reagent with methanol .
  • Protecting Group Strategies : Temporarily protect the 1,3-diol moiety as a cyclic acetal (e.g., using acetone or benzaldehyde) before brominating the 4-position. Deprotect post-reaction with acid hydrolysis .
  • In Situ Monitoring : Track reaction progress via FTIR (C-Br stretch at ~500 cm⁻¹) or ¹H-NMR to halt at monobromination .

Q. How can researchers assess the neuropharmacological effects of (3S)-4-bromo-1,3-butanediol compared to non-halogenated analogs?

Methodological Answer :

  • In Vivo Behavioral Assays : Test locomotor activity and anxiety-related behaviors (e.g., elevated plus maze) in rodents dosed with (3S)-4-bromo-1,3-butanediol. Compare with 1,3-butanediol and controls .
  • Metabolomic Profiling : Use LC-MS/MS to quantify brain ketone bodies (β-hydroxybutyrate) and halogenated metabolites. Prior studies show 1,3-butanediol elevates ketones, but bromination may alter blood-brain barrier penetration .
  • Receptor Binding Studies : Screen for interactions with GABAₐ or NMDA receptors using radioligand displacement assays to identify bromine-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.